molecular formula C13H5BrF5NO B4661429 N-(3-bromophenyl)-2,3,4,5,6-pentafluorobenzamide

N-(3-bromophenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4661429
M. Wt: 366.08 g/mol
InChI Key: LAUQPNLOGTXGKS-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2,3,4,5,6-pentafluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group and a pentafluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 3-bromoaniline with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)-2,3,4,5,6-pentafluorobenzamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

    Nucleophilic Substitution: The pentafluorobenzamide moiety can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) can be used.

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol can be employed.

Major Products:

    Electrophilic Aromatic Substitution: Products include substituted benzamides where the bromine atom is replaced by other functional groups.

    Nucleophilic Substitution: Products include derivatives where one or more fluorine atoms are replaced by nucleophiles.

Scientific Research Applications

N-(3-bromophenyl)-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The bromophenyl group can interact with biological receptors, while the pentafluorobenzamide moiety can enhance the compound’s stability and binding affinity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

  • N-(3-fluorophenyl)-2,3,4,5,6-pentafluorobenzamide
  • N-(3-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide
  • N-(3-iodophenyl)-2,3,4,5,6-pentafluorobenzamide

Comparison: N-(3-bromophenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its fluorine, chlorine, and iodine analogs, the bromine derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(3-bromophenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5BrF5NO/c14-5-2-1-3-6(4-5)20-13(21)7-8(15)10(17)12(19)11(18)9(7)16/h1-4H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUQPNLOGTXGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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